2-[2-(Dicyanomethylidene)hydrazinyl]benzamide
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Overview
Description
2-[2-(Dicyanomethylidene)hydrazinyl]benzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide group attached to a hydrazinyl moiety, which is further substituted with a dicyanomethylidene group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dicyanomethylidene)hydrazinyl]benzamide typically involves the reaction of benzoyl chloride with hydrazine hydrate to form benzohydrazide. This intermediate is then reacted with malononitrile in the presence of a base, such as triethylamine, to yield the target compound. The reaction conditions generally include:
Temperature: Room temperature to reflux conditions
Solvent: Commonly used solvents include ethanol, methanol, or acetonitrile
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dicyanomethylidene)hydrazinyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives
Reduction: Formation of reduced hydrazine derivatives
Substitution: Formation of substituted benzamide derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[2-(Dicyanomethylidene)hydrazinyl]benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s hydrazinyl group can form hydrogen bonds and interact with various biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Diphenylmethylene)hydrazinyl]benzamide
- 2-[2-(Diarylmethylene)hydrazinyl]-5,5-dimethyl-4-oxohex-2-enoates
Uniqueness
2-[2-(Dicyanomethylidene)hydrazinyl]benzamide is unique due to the presence of the dicyanomethylidene group, which imparts distinct electronic properties to the compound This makes it different from other similar compounds that may have different substituents on the hydrazinyl group
Properties
IUPAC Name |
2-[2-(dicyanomethylidene)hydrazinyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O/c11-5-7(6-12)14-15-9-4-2-1-3-8(9)10(13)16/h1-4,15H,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKYLBIPIKEWHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NN=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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